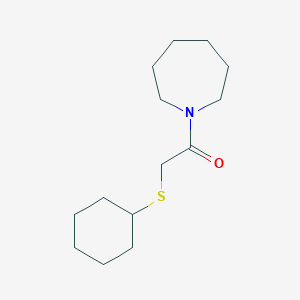
1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone is a chemical compound with the molecular formula C14H25NOS. It is also known as ACET, and it has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Hydrogen-Bonding Patterns in Enaminones : A study on the hydrogen-bonding patterns in enaminones, including azepane analogues, highlights the significance of intra- and intermolecular hydrogen bonding in determining the crystal structures of these compounds. The research demonstrates how weak interactions contribute to the stability and arrangement of molecules in the solid state (Balderson et al., 2007).
Conformationally-Restricted Compounds : Research on the synthesis of conformationally-restricted 1,3-dioxanes with azepane derivatives reveals the methodological advancements in creating compounds with fixed orientations. Such studies are crucial for developing molecules with specific physical and chemical properties (Asare-Nkansah & Wünsch, 2016).
Biological and Medicinal Applications
Cetiedil Analogues as Blockers : A study on the synthesis and structure-activity relationships of cetiedil analogues, including azepane derivatives, provides insights into the development of blockers for calcium-activated potassium ion permeability in red blood cells. This research is pivotal for understanding the pharmacophore and enhancing the potency of therapeutic agents (Roxburgh et al., 2001).
Azomethine Ylides in Multicomponent Reactions : The role of azomethine ylides, generated from azepane derivatives, in multicomponent reactions emphasizes their utility in synthesizing biologically active compounds. Such reactions enable the formation of diverse heterocyclic structures, which are essential in drug discovery and development (Lee et al., 2014).
Green Chemistry Applications
Green Synthesis of (1,5,3-Dithiazepan-3-yl)alkanoic Acids : The development of green synthesis methods for producing (1,5,3-dithiazepan-3-yl)alkanoic acids showcases the application of azepane derivatives in environmentally friendly chemical processes. These methods emphasize operational simplicity and the reduction of hazardous materials (Khabibullina et al., 2016).
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS/c16-14(15-10-6-1-2-7-11-15)12-17-13-8-4-3-5-9-13/h13H,1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBLTHWKVWCGGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(cyclohexylthio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

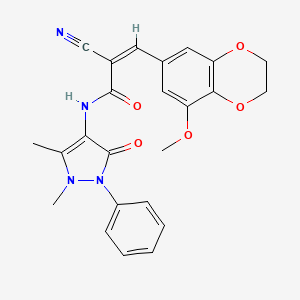
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2366102.png)
![N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2366107.png)
![3-[1-(2-Chlorobenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2366108.png)
![6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane](/img/structure/B2366109.png)
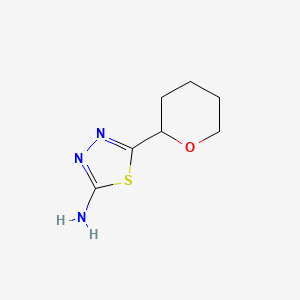
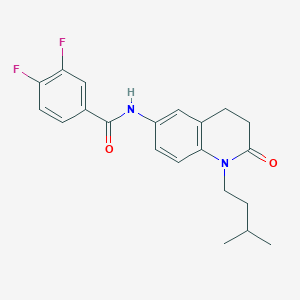
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2366114.png)
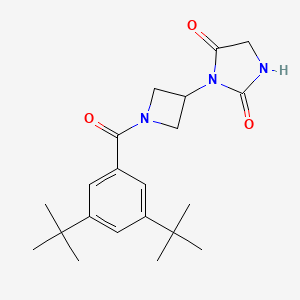
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)
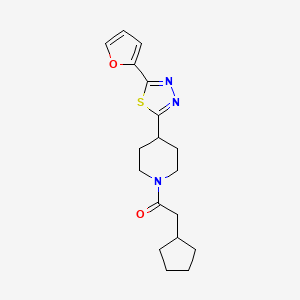
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2366122.png)
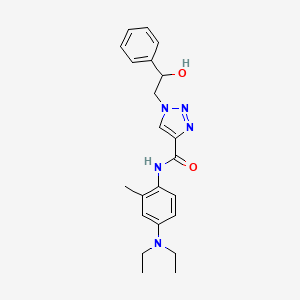
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2366124.png)